Cas no 2680828-85-5 (benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate)

Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate is a specialized carbamate derivative featuring a fluorophenyl group and a propargyl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, enabling further functionalization via the alkyne group or the carbamate linkage. The presence of the fluorine atom enhances its potential as a building block for bioactive molecules, offering improved metabolic stability and binding affinity in drug design. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, click chemistry, and other transformations. The compound is typically handled under controlled conditions due to its sensitivity.
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate structure
2680828-85-5 structure
商品名:benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
CAS番号:2680828-85-5
MF:C17H14FNO2
メガワット:283.296967983246
CID:5635619
PubChem ID:165907324

benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680828-85-5
    • EN300-28286615
    • benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
    • インチ: 1S/C17H14FNO2/c1-2-12-19(16-10-8-15(18)9-11-16)17(20)21-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2
    • InChIKey: ZARAHOKVZYKJCJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)N(C(=O)OCC1C=CC=CC=1)CC#C

計算された属性

  • せいみつぶんしりょう: 283.10085685g/mol
  • どういたいしつりょう: 283.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 29.5Ų

benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28286615-1.0g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
1g
$1214.0 2023-05-25
Enamine
EN300-28286615-2.5g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
2.5g
$2379.0 2023-09-08
Enamine
EN300-28286615-5.0g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
5g
$3520.0 2023-05-25
Enamine
EN300-28286615-0.1g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
0.1g
$1068.0 2023-09-08
Enamine
EN300-28286615-10.0g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
10g
$5221.0 2023-05-25
Enamine
EN300-28286615-0.5g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
0.5g
$1165.0 2023-09-08
Enamine
EN300-28286615-5g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
5g
$3520.0 2023-09-08
Enamine
EN300-28286615-10g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
10g
$5221.0 2023-09-08
Enamine
EN300-28286615-0.05g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
0.05g
$1020.0 2023-09-08
Enamine
EN300-28286615-0.25g
benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate
2680828-85-5
0.25g
$1117.0 2023-09-08

benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate 関連文献

benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamateに関する追加情報

Introduction to Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 2680828-85-5)

Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate, with the chemical formula C14H11FN2O, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a benzyl group, a 4-fluorophenyl moiety, and a propargyl group linked through a carbamate bond. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

The CAS number 2680828-85-5 provides a unique identifier for this compound, ensuring precise classification and retrieval in chemical databases. This numbering system is crucial for researchers and manufacturers to ensure consistency and accuracy in their work. The compound's molecular structure, featuring a rigid aromatic core and flexible side chains, contributes to its potential applications in drug design and development.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that target specific biological pathways. Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate has emerged as a promising candidate due to its ability to interact with various biological targets. The fluorine atom in the 4-fluorophenyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemists.

One of the most intriguing aspects of this compound is its potential role in the development of antiviral and anticancer agents. The propargyl group introduces a reactive site that can be further modified to create more complex molecules. This flexibility allows for the design of derivatives with enhanced pharmacological properties. Recent studies have demonstrated that compounds with similar structural motifs exhibit significant activity against viral enzymes and cancer cell proliferation pathways.

The synthesis of Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are critical for producing pharmaceutical-grade material that meets stringent regulatory standards.

The compound's physicochemical properties, such as solubility and melting point, are also important factors to consider in its application. For instance, solubility in common organic solvents like dichloromethane and acetonitrile facilitates its use in various synthetic protocols. Additionally, its stability under different storage conditions ensures long-term viability for both research and industrial purposes.

From a regulatory perspective, Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate must comply with international guidelines set by agencies such as the FDA and EMA. These regulations cover aspects such as quality control, impurity profiling, and toxicological studies. Compliance ensures that the compound can be safely used in preclinical and clinical trials without compromising patient safety.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques help predict binding interactions with biological targets, providing insights into potential drug efficacy. These simulations are essential for optimizing lead compounds before they enter more costly experimental phases. By leveraging computational tools, researchers can accelerate the drug discovery process significantly.

In conclusion, Benzyl N-(4-fluorophenyl)-N-(prop-2-yn-1-yl)carbamate represents a fascinating area of research with broad implications in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation drugs.

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